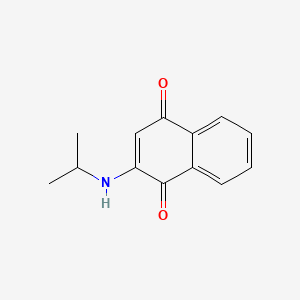

2-Isopropylamino-1,4-naphthoquinone

Description

Structure

3D Structure

Properties

CAS No. |

57950-03-5 |

|---|---|

Molecular Formula |

C13H13NO2 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

2-(propan-2-ylamino)naphthalene-1,4-dione |

InChI |

InChI=1S/C13H13NO2/c1-8(2)14-11-7-12(15)9-5-3-4-6-10(9)13(11)16/h3-8,14H,1-2H3 |

InChI Key |

GEDMNZDVSCEEBO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=CC(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Isopropylamino 1,4 Naphthoquinone and Analogues

General Synthetic Pathways for 2-Amino-1,4-naphthoquinones

The preparation of 2-amino-1,4-naphthoquinones relies on two principal strategies that leverage the electrophilic nature of the naphthoquinone core.

The most direct route to 2-amino-1,4-naphthoquinones is the nucleophilic addition of an amine to the unsubstituted 1,4-naphthoquinone (B94277) ring. This reaction is a classic example of a Michael-type or conjugate addition, where the amine acts as the nucleophile attacking one of the activated vinylic carbons (C2 or C3) of the α,β-unsaturated ketone system within the quinone.

The general mechanism involves the initial attack of the amine on the C2 position, followed by a proton transfer and subsequent oxidation of the resulting hydroquinone (B1673460) intermediate back to the quinone level. Often, a second equivalent of the starting 1,4-naphthoquinone acts as the oxidant in the reaction, which is a common observation in quinone chemistry. scielo.br The reaction between primary amines and 1,4-naphthoquinone typically results in the formation of 2-amino-1,4-naphthoquinones. rsc.org This method's simplicity is one of its key advantages.

An alternative and widely used pathway involves the nucleophilic substitution of a halogen atom from a halogenated naphthoquinone derivative. aua.gr Starting materials such as 2,3-dichloro-1,4-naphthoquinone or 2-bromo-1,4-naphthoquinone are common choices. In these substrates, the halogen atom at the C2 position serves as a good leaving group, facilitating its displacement by an amine nucleophile.

This method can be advantageous as it often proceeds with high regioselectivity, with the amine exclusively attacking the carbon bearing the halogen. However, these reactions can sometimes be sluggish and may result in low yields and the formation of byproducts, which can complicate the purification process. aua.gr Despite these potential drawbacks, the nucleophilic displacement strategy remains a cornerstone in the synthesis of various amino-naphthoquinone derivatives. researchgate.net

Specific Synthesis of 2-Isopropylamino-1,4-naphthoquinone

While general methods are applicable, specific protocols have been developed and optimized to enhance the efficiency of the synthesis of 2-alkylamino-1,4-naphthoquinones, including the isopropylamino derivative.

The synthesis of 2-(Isopropylamino)-1,4-naphthoquinone has been reported as part of a general procedure for preparing various (alkylamino)naphthoquinones. aua.gr This typically involves the reaction of a bromo-naphthoquinone with the corresponding amine. The use of a bromo-analogue as the starting material is a key aspect of this efficient synthesis. nih.gov The reaction conditions, such as solvent, temperature, and reaction time, are critical factors that are optimized to maximize the yield and purity of the final product. For instance, the reaction of different amines with 1,4-naphthoquinone can be carried out in methanol (B129727), with reaction times and conditions adjusted based on the specific amine used. scielo.br

The following table summarizes the yields for the synthesis of various 2-alkylamino-1,4-benzoquinones, which provides insight into the efficiency of such amination reactions.

Table 1: Synthesis of 2,5-bis(alkylamino)-1,4-benzoquinones

| Amine | Yield (%) |

|---|---|

| n-Propylamine | 32 |

| n-Butylamine | 58 |

| sec-Butylamine | 29 |

| Isobutylamine | 41 |

Data sourced from a study on the synthesis of 2,5-bis(alkylamino)-1,4-benzoquinones, illustrating typical yields for such reactions. researchgate.net

To improve yields and promote milder reaction conditions, various catalytic systems have been developed. These catalysts work by activating the naphthoquinone ring, thereby increasing its susceptibility to nucleophilic attack.

One effective approach is the use of Lewis acid catalysts like Bismuth(III) chloride (BiCl₃). This method offers superior product yields under mild and sustainable conditions. rsc.org Another established catalytic method employs molecular iodine (I₂) under ultrasonic irradiation, which efficiently catalyzes the conjugate addition of amines to 1,4-naphthoquinone, affording the desired 2-amino-1,4-naphthoquinones in moderate to excellent yields. capes.gov.br Transition-metal-free oxidative coupling using reagents like t-BuOK has also been successfully developed for the amination of 1,4-naphthoquinone with both aliphatic and aromatic amines, providing good yields under ambient, aerobic conditions. nih.govresearchgate.net

Table 2: Catalytic Approaches for 2-Amino-1,4-naphthoquinone Synthesis

| Catalyst/Reagent | Amine Type | Key Features |

|---|---|---|

| BiCl₃ | Aromatic and Aliphatic | Low-cost, mild conditions, superior yields. rsc.org |

| Molecular Iodine (I₂) / Ultrasound | Aromatic and Aliphatic | Efficient catalysis, moderate to excellent yields. capes.gov.br |

| t-BuOK | Aromatic and Aliphatic | Transition-metal-free, room temperature, good yields. nih.govresearchgate.net |

| CeCl₃·7H₂O | Aromatic and Aliphatic | Effective catalyst for oxidative addition coupling. nih.gov |

Strategies for Derivatization and Analogue Design of Amino-Naphthoquinones

The 2-amino-1,4-naphthoquinone scaffold is a versatile platform for the design and synthesis of new analogues with tailored properties. Derivatization strategies typically focus on modifying the amino group or introducing substituents onto the naphthoquinone ring.

One common strategy involves the introduction of various functional groups to the core structure, which can modulate the molecule's electronic properties, lipophilicity, and steric profile. nih.gov For example, novel series of 2-amino-1,4-naphthoquinones bearing an oxyphenyl moiety have been designed and synthesized to explore their biological activities. Another approach is to create hybrid molecules by linking the aminonaphthoquinone unit to other pharmacologically relevant structures, such as benzamides.

Furthermore, the introduction of an amide structure is a frequently used strategy in drug design to increase polarity and solubility, potentially improving the pharmacological profile of the parent compound. nih.gov These derivatization approaches highlight the modularity of aminonaphthoquinone chemistry and its importance in the generation of compound libraries for various applications.

Introduction of Varied Substituents on the Naphthoquinone Ring

The core structure of 1,4-naphthoquinone is readily susceptible to various chemical transformations, allowing for the introduction of a wide array of substituents onto the aromatic ring. These modifications can significantly influence the molecule's physicochemical properties.

A primary method for introducing substituents is through the nucleophilic substitution of precursors like 2,3-dichloro-1,4-naphthoquinone. nih.gov This compound serves as a versatile starting material for introducing nitrogen, oxygen, carbon, and sulfur nucleophiles at the C2 and C3 positions. nih.gov For instance, chloro- and methoxy-substituted naphthoquinones have been synthesized and studied. researchgate.net The synthesis of polymethoxy analogues often starts from hydroxynaphthazarins, with methylation achieving high yields of derivatives like pentamethoxyquinone and hexamethoxynapthoquinone. researchgate.net

Another key strategy is the Friedel-Crafts acylation, which introduces acyl groups onto the ring. A three-step procedure has been reported for the synthesis of 2-phenylamino-3-acyl-1,4-naphthoquinones. mdpi.com This process begins with a solar photo-acylation of 1,4-naphthoquinone with various aldehydes, followed by oxidation and subsequent amination. mdpi.com This method allows for the introduction of a range of acyl groups, derived from aldehydes such as n-pentanal, benzaldehyde, and furan-2-carbaldehyde. mdpi.com

The introduction of hydrophobic substituents at positions 2 and 3 of the quinone core is another area of interest. jst.go.jp Furthermore, the industrial synthesis of 1,4-naphthoquinone, a precursor for many derivatives, involves the aerobic oxidation of naphthalene (B1677914) using a vanadium oxide catalyst. wikipedia.org

Table 1: Examples of Substituents Introduced on the Naphthoquinone Ring

| Precursor Compound | Reagent/Method | Substituent Introduced | Resulting Compound Class | Reference |

| 1,4-Naphthoquinone | Aldehydes (e.g., n-pentanal, benzaldehyde) / Photo-acylation | Acyl group | 2-Acyl-1,4-naphthoquinones | mdpi.com |

| Hydroxynaphthazarins | MeI/AgO / Methylation | Methoxy group | Polymethoxy-substituted naphthoquinones | researchgate.net |

| 2,3-Dichloro-1,4-naphthoquinone | Various nucleophiles | Nitrogen, Oxygen, Carbon, Sulfur groups | Substituted naphthoquinones | nih.gov |

| Dichloroquinone | Sodium hydroxide | Hydroxy group | Hydroxy-substituted naphthoquinones | researchgate.net |

Modifications of the Amino Group

The amino group at the C2 position of the naphthoquinone ring is a prime site for modification, leading to a vast number of analogues with diverse properties. The most common approach involves the nucleophilic addition or substitution reaction between a 1,4-naphthoquinone precursor and a primary or secondary amine.

The synthesis of 2-anilino-1,4-naphthoquinone (B11863833) derivatives, for example, can be achieved by reacting 1,4-naphthoquinone with various substituted anilines. scielo.brresearchgate.net A single-pot experiment using p-substituted anilines (such as those containing chloro, nitro, methyl, and bromo groups) in methanol has been shown to produce the corresponding 2-(phenylamino)-1,4-naphthoquinones. scielo.br In this reaction, the 1,4-naphthoquinone acts as both the substrate and an oxidizing agent. scielo.br

Similarly, 2-dialkylamino-1,4-naphthoquinone derivatives are synthesized via nucleophilic substitution with secondary amines. researchgate.net The reactivity of 2-methoxy-1,4-naphthoquinones with secondary amines like dimethylamine (B145610) or piperidine (B6355638) can be influenced by the presence of other substituents on the naphthoquinone core. researchgate.net

Further modifications can be achieved by starting with a pre-functionalized naphthoquinone. For instance, 2-amino acid-3-chloro-1,4-naphthoquinones can be used as a scaffold. jocpr.com The chlorine atom can be displaced by nucleophiles, and the carboxylic acid halide of the amino acid moiety can react with amines to form amides, creating a new series of biologically active compounds. jocpr.comjocpr.com In other work, novel 2-amino-1,4-naphthoquinones bearing an oxyphenyl moiety were designed and synthesized in a two-step route. nih.gov The introduction of an amide structure is a common strategy to increase polarity and potentially enhance pharmacological effects. mdpi.com

Table 2: Synthesis of 2-N-Substituted-1,4-Naphthoquinone Analogues

| Naphthoquinone Precursor | Amine Reagent | Resulting Amino Group | Reference |

| 1,4-Naphthoquinone | p-Chloroaniline | 2-(4'-chlorophenylamino) | scielo.br |

| 1,4-Naphthoquinone | p-Bromoaniline | 2-(4'-bromophenylamino) | scielo.br |

| 2-Methoxy-1,4-naphthoquinone | Dimethylamine | 2-Dimethylamino | researchgate.net |

| 2-Methoxy-1,4-naphthoquinone | Piperidine | 2-N-Piperidinyl | researchgate.net |

| 2-Amino acid-3-chloro-1,4-naphthoquinone | Various amines | Amide derivatives of the amino acid | jocpr.comjocpr.com |

Synthesis of Poly-substituted and Heterocyclic Naphthoquinone Analogues

The 1,4-naphthoquinone framework serves as an excellent platform for constructing more complex molecular architectures, including poly-substituted derivatives and fused heterocyclic systems. These modifications introduce significant structural diversity.

The synthesis of heterocyclic analogues often involves reactions with bifunctional reagents. For example, new fused pyrazolo-1,4-naphthoquinones have been prepared from the reaction of hydrazines with a terpenyl-1,4-naphthoquinone. researchgate.net Extending this reaction to hydroxylamine (B1172632) affords the corresponding isoxazolo-1,4-naphthoquinone compound. researchgate.net Another approach involves starting with 2,3-diamino-1,4-naphthoquinone derivatives, which can be cyclized to form various fused N-heterocycles. researchgate.net

A method for synthesizing fused 1,2-naphthoquinones has been developed using a one-pot palladium-catalyzed process from simple alkynes, followed by a trivalent-iodine-mediated oxidation. rsc.org While these are 1,2-naphthoquinone (B1664529) analogues, the strategy highlights the advanced methods used to build complex fused systems. More directly, heterocyclic analogues of 5,12-naphthacenequinone (B46369) have been synthesized starting from 2,3-diaminoquinizarine. dntb.gov.ua A new method for the synthesis of 2,3-diamino-1,4-dimethoxyanthraquinone from quinizarin (B34044) has also been developed, which serves as a precursor for heterocyclic derivatives like 5,12-dimethoxynaphtho[2,3-g]quinoxaline-6,11-dione. osi.lv

Furthermore, multicomponent polymerization methods have been designed to construct fused heterocyclic polymers containing naphthoquinone structures in their main chains, demonstrating the versatility of the naphthoquinone core in materials science. rsc.org

Table 3: Synthesis of Heterocyclic Naphthoquinone Analogues

| Naphthoquinone Precursor | Reagent | Resulting Heterocyclic System | Reference |

| 6-(4-methyl-3-pentenyl)-1,4-naphthoquinone | Hydrazines | Fused Pyrazole | researchgate.net |

| 6-(4-methyl-3-pentenyl)-1,4-naphthoquinone | Hydroxylamine | Fused Isoxazole | researchgate.net |

| 2,3-Diamino-1,4-dimethoxyanthraquinone | - | Naphtho[2,3-g]quinoxaline-dione | osi.lv |

| 2,3-Diaminoquinizarine | - | Heterocyclic analogues of 5,12-Naphthacenequinone | dntb.gov.ua |

Investigations into the Biological Activities of 2 Isopropylamino 1,4 Naphthoquinone and Derivatives

Antimicrobial Spectrum of Activity

The antimicrobial potential of 2-amino-1,4-naphthoquinone derivatives has been extensively investigated, revealing significant efficacy against a variety of microbial pathogens. The introduction of an amino group at the C-2 position of the 1,4-naphthoquinone (B94277) scaffold has been shown to be a critical determinant of their biological activity.

Antibacterial Efficacy Against Gram-Positive Bacterial Strains

Derivatives of 2-amino-1,4-naphthoquinone have demonstrated notable antibacterial activity against several Gram-positive bacteria. In a study evaluating a series of 2-(alkylamino)-1,4-naphthoquinones, compounds with varying alkyl substituents were tested against strains such as Bacillus subtilis, Enterococcus faecalis, Staphylococcus aureus, and Bacillus cereus. researchgate.netscielo.bribict.br

One of the synthesized derivatives, 2-(benzylamino)-1,4-naphthoquinone, exhibited a minimum inhibitory concentration (MIC) of 31.2 µg/mL against both S. aureus and B. cereus. researchgate.net Another derivative in the same series showed activity against B. subtilis and E. faecalis with a MIC of 62.5 µg/mL. researchgate.net Generally, 2-amino-1,4-naphthoquinone derivatives have shown high antibacterial activity against Gram-positive bacteria like Bacillus subtilis, Micrococcus luteus, and Staphylococcus aureus. nih.gov The antibacterial activity of a series of 1,4-naphthoquinones was demonstrated, with the compound 5-amino-8-hydroxy-1,4-naphthoquinone (B1253538) being particularly effective against staphylococci, streptococci, and bacilli. nih.govnih.gov The minimal inhibitory concentration of active compounds against S. aureus was found to be in the range of 30 to 125 µg/ml. nih.govnih.gov

Table 1: Antibacterial Efficacy of 2-Alkylamino-1,4-naphthoquinone Derivatives Against Gram-Positive Bacteria

| Compound | Test Organism | MIC (µg/mL) |

|---|---|---|

| 2-(benzylamino)-1,4-naphthoquinone | Staphylococcus aureus | 31.2 |

| 2-(benzylamino)-1,4-naphthoquinone | Bacillus cereus | 31.2 |

| 2-(2-phenylethylamino)-1,4-naphthoquinone | Staphylococcus aureus | 62.5 |

| 2-(2-phenylethylamino)-1,4-naphthoquinone | Bacillus cereus | 125 |

| 2-(3-phenylpropylamino)-1,4-naphthoquinone | Bacillus subtilis | 62.5 |

| 2-(3-phenylpropylamino)-1,4-naphthoquinone | Enterococcus faecalis | 62.5 |

Data sourced from a study on a series of 2-amino-1,4-naphthoquinone derivatives. researchgate.net

Antibacterial Efficacy Against Gram-Negative Bacterial Strains

The efficacy of 2-amino-1,4-naphthoquinone derivatives extends to Gram-negative bacteria, although the activity can be more varied. A series of these compounds were evaluated against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. researchgate.netscielo.bribict.br One derivative, 2-(hexylamino)-1,4-naphthoquinone, was identified as the most active against a β-lactamase positive strain of K. pneumoniae, with a MIC of 31.2 µg/mL. researchgate.net In contrast, some other derivatives showed limited to no activity against the tested Gram-negative strains. researchgate.net Other studies have also reported that 2-amino-1,4-naphthoquinones exhibit comparatively lower activity against Gram-negative bacteria such as Burkholderia cepacia, Escherichia coli, Enterobacter cloacae, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov

Table 2: Antibacterial Efficacy of 2-Alkylamino-1,4-naphthoquinone Derivatives Against Gram-Negative Bacteria

| Compound | Test Organism | MIC (µg/mL) |

|---|---|---|

| 2-(hexylamino)-1,4-naphthoquinone | Klebsiella pneumoniae (β-lactamase positive) | 31.2 |

| 2-(benzylamino)-1,4-naphthoquinone | Escherichia coli | >500 |

| 2-(benzylamino)-1,4-naphthoquinone | Klebsiella pneumoniae | >500 |

| 2-(benzylamino)-1,4-naphthoquinone | Pseudomonas aeruginosa | >500 |

| 2-(benzylamino)-1,4-naphthoquinone | Acinetobacter baumannii | >500 |

Data sourced from a study on a series of 2-amino-1,4-naphthoquinone derivatives. researchgate.net

Antifungal Activity Assessment

The antifungal properties of 2-amino-1,4-naphthoquinone derivatives have been a subject of considerable research. Studies have shown that these compounds can exhibit strong activity against various fungal pathogens. scielo.brscielo.br For instance, certain 2-amino-1,4-naphthoquinone derivatives demonstrated potent activity against Candida albicans, with a reported MIC of 15.6 µg/mL. scielo.br The introduction of different substituents on the amino group can modulate the antifungal efficacy. scielo.brscielo.br Halogenated naphthoquinone derivatives, for example, have shown significant activity against C. albicans. scielo.br Furthermore, some 1,4-naphthoquinone derivatives have been found to be effective against dermatophytes and other opportunistic fungi. nih.govnih.gov

Antiprotozoal and Antimalarial Potential

The investigation into the biological activities of 2-amino-1,4-naphthoquinone derivatives has also included their potential against protozoan parasites, particularly the malaria parasite, Plasmodium falciparum. Several studies have highlighted the antimalarial properties of this class of compounds. nih.govjst.go.jpnih.gov Derivatives of 2-hydroxy-1,4-naphthoquinone (B1674593) with 3-substituted amino groups have shown antimalarial activity. jst.go.jp In one study, a series of 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives displayed good activity, with IC50 values ranging from 0.77 to 4.05 µg/mL against P. falciparum. jst.go.jpnih.gov The hybridization of the 2-amino-1,4-naphthoquinone scaffold with other pharmacophores, such as 1,2,3-triazoles, has also been explored as a strategy to develop new antimalarial agents. nih.gov

Anticancer and Antiproliferative Research

The cytotoxic effects of 2-amino-1,4-naphthoquinone derivatives against various cancer cell lines have been a significant area of research, with many compounds demonstrating potent antiproliferative activity.

In Vitro Cytotoxicity Against Diverse Cancer Cell Lines

A number of studies have reported the in vitro cytotoxicity of 2-amino-1,4-naphthoquinone derivatives against a wide range of human cancer cell lines. These include glioblastoma (SF-295), breast cancer (MDAMB-435), colon cancer (HCT-8, HCT-116), leukemia (HL-60), ovarian cancer (OVCAR-8), lung cancer (NCI-H358M), and prostate cancer (PC3-M) cell lines. nih.gov

In one comprehensive study, a series of aminonaphthoquinones, synthesized by reacting amino acids with 1,4-naphthoquinone, exhibited significant cytotoxic activity. nih.gov Five of the synthesized compounds showed high cytotoxicity with IC50 values ranging from 0.49 to 3.89 µg·mL−1 across the tested cancer cell lines. nih.gov Notably, these compounds were found to be less toxic to normal peripheral blood mononuclear cells (PBMC), indicating a degree of selectivity for cancer cells. nih.gov Another study focusing on a different series of 2-amino-1,4-naphthoquinone derivatives reported significant cytotoxicity against four cancer cell lines: HepG2 (liver cancer), A549 (lung cancer), K562 (leukemia), and PC-3 (prostate cancer). nih.gov One particular derivative in this series demonstrated an IC50 of 6.15 µM against the A549 cell line. nih.gov

Table 3: In Vitro Cytotoxicity of Selected 2-Amino-1,4-Naphthoquinone Derivatives Against Human Cancer Cell Lines

| Compound Derivative | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| Amino acid derivative 1 | SF-295 (Glioblastoma) | 0.82 |

| Amino acid derivative 1 | HCT-8 (Colon) | 0.49 |

| Amino acid derivative 2 | MDAMB-435 (Breast) | 1.23 |

| Amino acid derivative 2 | HL-60 (Leukemia) | 0.98 |

| Amino acid derivative 3 | OVCAR-8 (Ovarian) | 2.54 |

| Amide-oxime derivative | A549 (Lung) | 6.15 µM |

| Phenylamino (B1219803) derivative | MCF-7 (Breast) | 1.5 µM |

Data compiled from studies on various series of 2-amino-1,4-naphthoquinone derivatives. nih.govnih.govmdpi.com

Induction of Apoptosis in Neoplastic Cells

2-Isopropylamino-1,4-naphthoquinone and its derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This is a crucial mechanism for anticancer agents, as it leads to the elimination of malignant cells. nih.govnih.gov

Studies have demonstrated that certain amino-substituted 1,4-naphthoquinone derivatives can trigger apoptosis through pathways involving the regulation of key proteins. For instance, some derivatives have been found to induce apoptosis in human cancer cells, as confirmed by Annexin V-FITC/PI staining assays. nih.gov The mechanism of cell death is often dose-dependent. nih.gov

While many naphthoquinone derivatives are known to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage, some novel 2-amino-1,4-naphthoquinone derivatives have been found to induce autophagy in cancer cells, suggesting alternative cell death pathways. nih.gov The induction of apoptosis can also occur through the inhibition of enzymes essential for cancer cell survival, such as topoisomerases. unav.edu

Inhibition of Cancer Cell Proliferation

A significant body of research has focused on the ability of this compound and related compounds to inhibit the proliferation of cancer cells. nih.govnih.govmdpi.com The cytotoxic effects of these compounds have been evaluated against a variety of human cancer cell lines. mdpi.comnih.gov

The anti-proliferative activity is often quantified by the IC50 value, which represents the concentration of a compound that inhibits 50% of cancer cell growth. nih.gov Numerous synthesized 2-amino-1,4-naphthoquinone derivatives have demonstrated potent anti-proliferative activity, with some showing IC50 values in the low micromolar range against cell lines such as A549 (non-small human lung cancer), PC-3 (prostate cancer), K562 (chronic myeloid leukemia), and HepG2 (liver cancer). nih.gov

The structure of the derivative plays a crucial role in its anti-proliferative efficacy. For example, the introduction of an amide group into the 1,4-naphthoquinone structure has been shown to significantly improve anti-tumor activities. nih.gov Similarly, derivatives with specific substitutions on the amino group have exhibited enhanced cytotoxicity against certain cancer cell lines. nih.gov

Table 1: In Vitro Anti-proliferative Activity of Selected 2-Amino-1,4-naphthoquinone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| Derivative 5b (4-nitro-benzyl) | MCF-7 (Breast Cancer) | 27.76 |

| Derivative 5k (4-bromo-benzyl) | MCF-7 (Breast Cancer) | 27.86 |

Data sourced from a study on novel 2-amino-1,4-naphthoquinone hybrids. nih.gov

Selective Activity Profiles Towards Cancer Cells

A critical aspect of cancer chemotherapy is the selective toxicity of a drug towards cancer cells while minimizing harm to normal, healthy cells. Research has shown that some 2-amino-1,4-naphthoquinone derivatives exhibit a degree of selectivity. nih.govnih.gov

For instance, certain novel 2-amino-1,4-naphthoquinones bearing an oxyphenyl moiety were found to have high cytotoxic activity against MCF-7, HL-60, and U937 cancer cell lines, while exerting no significant toxicity against the normal human kidney cell line (HEK-293). nih.gov This selectivity is a promising characteristic for the development of new anticancer drugs with potentially fewer side effects. nih.gov

The evaluation of cytotoxicity on non-tumoral cell lines is a crucial step in assessing the therapeutic potential of these compounds. nih.gov Studies have shown that while some derivatives are highly cytotoxic to cancer cells, their effect on non-tumoral cells can be significantly lower, highlighting their selective nature. nih.gov

Antioxidant Potential and Related Redox Properties

The redox properties of 1,4-naphthoquinones are central to their biological activities. mdpi.comnih.gov They can act as both pro-oxidants, generating reactive oxygen species that lead to cellular damage, and as antioxidants, scavenging free radicals. nih.gov

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant activity of chemical compounds can be evaluated using various assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays being two of the most common methods. nih.govnih.govwikipedia.orgtargetmol.comglpbio.com

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. wikipedia.orgglpbio.com The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by an antioxidant, leading to a loss of color. nih.gov Both assays provide a measure of the free radical scavenging capacity of the tested compound. nih.govnih.gov The concentration of a compound required to inhibit 50% of the radical-scavenging effect is known as the IC50 value. nih.gov

Reducing Power Assays (e.g., FRAP)

The Ferric Reducing Antioxidant Power (FRAP) assay is another widely used method to assess the antioxidant potential of a substance. nih.govsigmaaldrich.com This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. nih.govsigmaaldrich.com The resulting ferrous ions form a colored complex, and the intensity of the color is proportional to the reducing power of the sample. nih.govsigmaaldrich.com The FRAP assay provides a direct measure of the total antioxidant or reducing potential of a biological fluid or compound. nih.gov

Other Identified Biological Activities Through In Vitro Studies

Beyond their anticancer and antioxidant properties, this compound and its derivatives have been investigated for other biological activities in vitro. The broad spectrum of activities associated with the 1,4-naphthoquinone core suggests their potential in various therapeutic areas. nih.gov

These compounds have been reported to possess antibacterial, antifungal, antiviral, and anti-inflammatory properties. nih.gov The versatility of the 1,4-naphthoquinone structure allows for modifications that can modulate its biological effects, making it a valuable scaffold for the development of new therapeutic agents. nih.gov

Anti-inflammatory Investigations

Derivatives of 1,4-naphthoquinone have demonstrated significant anti-inflammatory effects in various in vitro models. Studies show that these compounds can modulate key inflammatory pathways, suggesting their potential as a basis for developing new anti-inflammatory agents.

Research on 1,4-naphthoquinone derivatives isolated from the mangrove-derived endophytic fungus Talaromyces sp. SK-S009 revealed potent inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. consensus.app Several of these compounds showed stronger NO production inhibition than the positive control, indomethacin. consensus.app For instance, compound 9 from this study was found to reduce the mRNA levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). consensus.app

Further investigations into synthetic 1,4-naphthoquinone thioglucoside derivatives, specifically compounds U-286 and U-548, identified them as antagonists of the P2X7 purinergic receptor, a key player in the inflammatory response. nih.gov These compounds were shown to inhibit ATP-induced calcium influx and the production of reactive oxygen species (ROS) in RAW 264.7 cells. nih.gov They also effectively decreased the LPS-induced activity of the COX-2 enzyme and reduced the release of TNF-α and IL-1β, highlighting their role in mitigating inflammation at a cellular level. nih.gov

Antiviral Activity Studies

The antiviral potential of 1,4-naphthoquinone derivatives has been explored against a variety of viruses. These studies indicate that specific structural modifications to the naphthoquinone core can lead to significant antiviral efficacy.

For example, a series of 2-aminomethyl-3-hydroxy-1,4-naphthoquinone derivatives were tested for their activity against Herpes Simplex Virus type 1 (HSV-1). excli.de Derivatives with n-butyl, benzyl (B1604629), and nitrobenzene (B124822) substituents demonstrated the ability to control both early and late phases of HSV-1 replication. excli.de The derivative featuring a nitrobenzene group (compound 3) was particularly effective, and when encapsulated in liposomes, derivatives with benzyl and nitrobenzene substituents yielded selective index (SI) values nearly nine times more efficient than the standard antiviral drug, Acyclovir. excli.de

Other research has identified 1,4-naphthoquinone derivatives with activity against different viruses. Compounds 4c and 7a from one study showed an inhibitory effect against the RNA-dependent RNA polymerase of poliovirus type 2. nih.gov In another study, compound 2b (a 2-substituted-1,4-naphthoquinone) and compound 10a (a 2,3-disubstituted 1,4-naphthoquinone) were found to possess in vitro antiviral activity against Influenza-A Virus and Herpes Simplex Virus. nih.gov

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Aromatase, Topoisomerase)

The 1,4-naphthoquinone scaffold has proven to be a versatile template for designing inhibitors of various medically relevant enzymes.

Acetylcholinesterase (AChE): The inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Studies on amino alcohol derivatives of 1,4-naphthoquinone have identified compounds with AChE inhibitory activity. researchgate.net The most potent among those tested was compound 2e, which exhibited a 50% inhibitory concentration (IC50) of 0.0586 mM. researchgate.net Another study found that while 2-substituted-1,4-NQ derivatives had lower activity, their 1,2-NQ homologues were more effective, with compound 4h showing the highest inhibition (85% at 50µM). nih.govnih.gov

Aromatase: Aromatase is a crucial enzyme in estrogen synthesis and a target for breast cancer therapy. A series of 2-amino(chloro)-3-chloro-1,4-naphthoquinone derivatives were investigated for their aromatase inhibitory activity. nih.govnih.gov Compounds 1 and 4 in the series were the most potent, with IC50 values 5.2 times lower than the reference drug, ketoconazole. nih.govnih.gov Further computational studies predicted that 2,3-disubstitution with halogen atoms could yield derivatives even more potent than the clinical drug letrozole. nih.govnih.gov

Topoisomerase: Topoisomerases are enzymes that control the topological state of DNA and are common targets for anticancer drugs. researchgate.net Certain 1,4-naphthoquinones have been shown to inhibit these enzymes. For instance, 6-acyl-5,8-dimethoxy-1,4-naphthoquinone derivatives demonstrated potent inhibition of DNA topoisomerase I, with compound 6-(1-heptanoyloxyethyl)-DMNQ showing an IC50 value of 11.5 µM. nih.govnih.gov A novel synthetic naphthoquinone adduct, TU100, was identified as a dual inhibitor of both topoisomerase I and II, acting through a unique mechanism that does not involve DNA intercalation. nih.gov

Neuroprotective Activity in In Vitro Models

Investigations into 1,4-naphthoquinone derivatives have revealed significant neuroprotective properties in cellular models of neurodegenerative diseases like Parkinson's disease. nih.gov

In a targeted screening against neurotoxicity induced by paraquat (B189505) and 6-hydroxydopamine (6-OHDA) in Neuro-2a neuroblastoma cells, ten 1,4-naphthoquinone compounds were identified that could protect the neuronal cells from cytotoxic effects. nih.govnih.gov The most active compounds, including U-134, U-573, U-623, and U-624, offered significant protection even at low concentrations. nih.gov

The mechanism behind this neuroprotection is linked to the suppression of oxidative stress. nih.govnih.gov These active compounds were found to decrease the formation of reactive oxygen species (ROS) and nitric oxide within the cells. nih.govnih.gov Furthermore, they helped normalize mitochondrial function by restoring the mitochondrial membrane potential that had been disrupted by the neurotoxins. nih.govnih.gov These findings suggest that the neuroprotective activity of these 1,4-naphthoquinone derivatives stems from their potent antioxidant and free-radical scavenging capabilities. nih.govnih.gov

Table of Mentioned Compounds

Mechanistic Investigations of 2 Isopropylamino 1,4 Naphthoquinone Bioactivity

Role of Redox Cycling and Reactive Oxygen Species (ROS) Generation in Cellular Processes

A primary mechanism underpinning the biological effects of 2-Isopropylamino-1,4-naphthoquinone is its capacity for redox cycling. The quinone moiety can accept one or two electrons from cellular reductants, such as NADPH-cytochrome P-450 reductase, to form highly reactive intermediates like the semiquinone radical or a dianion. tandfonline.complos.org These intermediates are unstable and readily react with molecular oxygen, regenerating the parent quinone in a process that produces reactive oxygen species (ROS), including the superoxide (B77818) anion (O₂•⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH). tandfonline.com

This continuous cycle of reduction and oxidation can lead to a state of oxidative stress within the cell, where the production of ROS overwhelms the cell's antioxidant defense systems. tandfonline.com The resulting excess ROS can inflict damage on vital cellular components. tandfonline.com For instance, studies on naphthoquinone derivatives have shown that ROS accumulation can lead to DNA damage, lipid peroxidation, and the oxidation of proteins, ultimately disrupting cellular homeostasis and triggering cell death pathways. tandfonline.comnih.gov Research on a related 2-amino-1,4-naphthoquinone derivative demonstrated a time-dependent increase in intracellular ROS levels in A549 lung cancer cells, highlighting the role of this mechanism in the compound's cytotoxic effects. mdpi.com

Molecular Interactions with Biological Macromolecules

The bioactivity of this compound is also defined by its direct interactions with key biological macromolecules, namely DNA and proteins. These interactions can disrupt their normal function, leading to significant cellular consequences.

Naphthoquinones are known to interact with DNA, a critical target in their anticancer activity. mdpi.com One proposed mechanism involves the intercalation of the planar aromatic naphthoquinone ring system between the base pairs of the DNA double helix. nih.gov This insertion can distort the helical structure, interfering with essential processes like DNA replication and transcription. A study on structurally similar 3-acyl-2-phenylamino-1,4-naphthoquinones demonstrated their ability to act as DNA intercalating agents, verified by changes in the fluorescence of DNA-ethidium bromide complexes. nih.gov

Beyond intercalation, these compounds can induce direct DNA damage. The generation of ROS through redox cycling in the vicinity of DNA can lead to oxidative lesions, including base modifications and single- or double-strand breaks. nih.govnih.gov Plasmid DNA cleavage assays have confirmed that 2-phenylamino-1,4-naphthoquinone derivatives can cause DNA fragmentation. nih.gov Furthermore, some naphthoquinones function as topoisomerase II poisons, stabilizing the covalent complex between the enzyme and DNA, which leads to the accumulation of permanent double-strand breaks and ultimately triggers cell death. researchgate.net This dual capacity to both intercalate and generate damaging species makes DNA a significant target for this class of compounds.

This compound can bind to various proteins, altering their structure and function. A prominent example is its interaction with Human Serum Albumin (HSA), the most abundant protein in blood plasma, which plays a crucial role in the transport and disposition of many drugs. nih.gov

Spectroscopic and molecular docking studies on related 1,4-naphthoquinone (B94277) derivatives have elucidated the nature of this interaction. The binding is often a spontaneous process, driven primarily by hydrophobic forces and hydrogen bonding. nih.gov These studies indicate that naphthoquinones typically bind within specific hydrophobic pockets of HSA, with a preference for Sudlow's site I, located in subdomain IIA. researchgate.netnih.gov This binding is a static quenching process, meaning it results from the formation of a ground-state complex between the naphthoquinone and HSA. researchgate.net

The interaction can induce conformational changes in the protein, altering its secondary structure by affecting the content of α-helices and β-sheets. nih.gov While this binding is essential for the compound's distribution in the body, it can also modulate the protein's function. However, studies on some derivatives have shown that the esterase-like activity of HSA remains largely unaffected by the binding event. nih.govnih.gov

| Parameter | Finding | Technique Used |

| Binding Mechanism | Static quenching due to complex formation | Fluorescence Spectroscopy |

| Primary Driving Force | Hydrophobic interactions | Thermodynamic Analysis |

| Primary Binding Site | Subdomain IIA (Sudlow's site I) | Competitive Binding, Molecular Docking |

| Effect on Protein | Induces conformational changes in secondary structure | Circular Dichroism (CD), FT-IR Spectroscopy |

This table summarizes typical findings for the interaction between 1,4-naphthoquinone derivatives and Human Serum Albumin based on available research. researchgate.netnih.gov

Modulation of Specific Cellular Pathways

The interplay of ROS generation and macromolecular interactions culminates in the modulation of complex cellular pathways that decide a cell's fate. This compound and its analogs have been shown to be potent inducers of programmed cell death and autophagy.

Apoptosis, or programmed cell death, is a common endpoint for cells treated with naphthoquinone derivatives. nih.govnih.gov The induction of apoptosis is frequently linked to the generation of ROS, which can trigger the mitochondrial-dependent (intrinsic) pathway. tandfonline.comnih.gov This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from mitochondria and the subsequent activation of a cascade of caspase enzymes, such as caspase-3, which execute the final stages of cell death. nih.gov

Studies on various 2-amino-1,4-naphthoquinone derivatives have confirmed their ability to induce apoptosis in a range of human cancer cell lines, including breast, gastric, and colon cancers. nih.govnih.gov Morphological changes characteristic of apoptosis, such as cell shrinkage and chromatin condensation, have been observed following treatment. nih.gov The process is often dose-dependent; while lower concentrations may induce a controlled apoptotic response, a more intense insult from higher concentrations can overwhelm the cell's metabolic capacity, leading to a loss of ATP and a switch to necrotic cell death.

In addition to apoptosis, 2-amino-1,4-naphthoquinone derivatives have been found to induce autophagy, a cellular self-digestion process that can either promote survival or lead to cell death. mdpi.comnih.gov In certain cancer cells, such as the A549 lung cancer line, autophagy appears to be a primary mechanism of cell death induced by these compounds. mdpi.com

A key study revealed a specific mechanism for this process. A novel 2-amino-1,4-naphthoquinone derivative was found to induce autophagy by promoting the recycling of the Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov Molecular docking simulations suggested that the compound binds to the EGFR tyrosine kinase domain. mdpi.com This interaction appears to activate the EGFR signaling pathway, which in turn initiates the autophagic process, evidenced by the regulation of key autophagy-associated proteins like LC3. mdpi.com This discovery points to a more targeted mechanism of action beyond generalized oxidative stress, highlighting the compound's ability to modulate specific and complex signaling networks. mdpi.comnih.gov

| Cell Line | Observed Effect | Key Molecular Event |

| A549 (Lung) | Autophagy | Promotion of EGFR recycling, activation of EGFR pathway |

| MCF-7 (Breast) | Apoptosis | Increase in sub-G1 cell population, S-phase arrest |

| Gastric Cancer Cells | Apoptosis | Activation of Bcl-2, Bad, and caspase-3 |

This table presents a summary of cellular responses to different 2-amino-1,4-naphthoquinone derivatives in various cancer cell lines. mdpi.comnih.govnih.gov

Impact on Cell Cycle Progression

While direct studies on the effect of this compound on cell cycle progression are not readily found, research on other 1,4-naphthoquinone derivatives has demonstrated significant impacts. For instance, certain novel 1,4-naphthoquinone derivatives have been shown to induce cell cycle arrest at the G2/M phase in human gastric cancer cells. nih.gov This arrest is often associated with the modulation of key regulatory proteins. For example, some derivatives have been observed to decrease the expression of cyclin-dependent kinases (CDK1/2) and cyclin B1, which are crucial for the G2/M transition. nih.gov The induction of cell cycle arrest by naphthoquinone derivatives is frequently linked to the generation of ROS and the subsequent activation of signaling pathways like the MAPK/Akt/STAT3 pathways. nih.gov

Targeted Enzyme Inhibition Profiles

The 1,4-naphthoquinone scaffold is a common feature in many compounds that exhibit inhibitory effects on various enzymes critical to cancer cell survival and proliferation. mdpi.com

Topoisomerase Inhibition Studies

The cytotoxicity of many quinone-based compounds, a class to which 1,4-naphthoquinones belong, is often a result of their ability to inhibit DNA topoisomerases. mdpi.com These enzymes are essential for managing DNA topology during replication, transcription, and repair. nih.govresearchgate.net Several 1,4-naphthoquinone derivatives have been identified as inhibitors of both topoisomerase I and topoisomerase II. mdpi.comnih.govup.ac.za The mechanism of inhibition can vary; some derivatives act as dual inhibitors, preventing the enzymes from relaxing supercoiled DNA. nih.gov Studies on compounds like 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone have shown they can inhibit the ATPase domain of human topoisomerase IIα, a critical component of its catalytic cycle. nih.govresearchgate.net This inhibition can lead to an accumulation of DNA double-strand breaks, ultimately triggering cell death. nih.gov

Kinase Inhibition (e.g., Abelson kinase 1, EGFR tyrosine kinase)

Kinase inhibition is another significant mechanism through which 1,4-naphthoquinone derivatives exert their anticancer effects.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is a key target in cancer therapy, and several anilino-1,4-naphthoquinone derivatives have been synthesized and identified as potent inhibitors of EGFR tyrosine kinase. nih.govnih.gov For example, a series of these compounds demonstrated significant cytotoxic activities against various cancer cell lines, with some showing inhibitory potencies against EGFR in the nanomolar range. nih.govnih.gov Molecular docking studies suggest that these compounds can bind to the ATP-binding pocket of the EGFR kinase domain. nih.govnih.gov The inhibition of EGFR signaling can lead to the induction of autophagy and cell death in cancer cells. nih.govmdpi.com

Abelson Kinase 1 (Abl): The BCR-ABL fusion protein, which possesses constitutively active tyrosine kinase activity, is a hallmark of chronic myelogenous leukemia (CML). A novel hybrid molecule containing a naphthoquinone moiety has been shown to inhibit the BCR-ABL1-STAT5 oncogenic pathway. researchgate.net This compound demonstrated effectiveness in imatinib-resistant CML cells, suggesting that naphthoquinone-based structures can be developed to overcome drug resistance. researchgate.net Molecular modeling has suggested that such hybrids can target the BCR-ABL1 kinase. researchgate.net

Other Relevant Enzyme Interactions

The versatility of the 1,4-naphthoquinone scaffold allows for interaction with a variety of other enzymes. For instance, different derivatives have been found to inhibit:

Mitogen-activated protein kinase kinase 7 (MKK7): Certain 1,4-naphthoquinones with sulfur-containing and phenylamino (B1219803) side chains have been identified as inhibitors of MKK7, an enzyme involved in tumorigenesis. nih.gov

Interleukin-1 receptor-associated kinase 1 (IRAK1): The parent compound, 1,4-naphthoquinone, has been identified as a potent inhibitor of IRAK1, a key kinase in inflammatory signaling pathways. nih.govresearchgate.net

While the specific bioactivity of this compound remains to be fully elucidated, the extensive research on related 1,4-naphthoquinone derivatives provides a strong foundation for its potential mechanisms of action, particularly in the context of anticancer activity through cell cycle modulation and enzyme inhibition.

Structure Activity Relationships Sar and Computational Chemistry Approaches

Elucidation of Structural Determinants for Biological Activity

The biological activity of 2-Isopropylamino-1,4-naphthoquinone is intricately linked to its molecular structure. The interplay between the isopropylamino substituent, the foundational naphthoquinone core, and the precise positioning of these components dictates the compound's interactions with biological targets.

Influence of the Isopropylamino Substituent

The amino group at the C-2 position of the naphthoquinone scaffold is a critical determinant of biological activity, and the nature of the substituent on this nitrogen atom significantly modulates this activity. The incorporation of amino groups into the 1,4-naphthoquinone (B94277) structure has been shown to enhance anticancer, antibacterial, and antiparasitic properties. scielo.org.co

The isopropyl group, a branched-chain alkyl substituent, influences the molecule's properties in several ways. Its size and steric bulk can affect the binding affinity and selectivity of the compound for its biological targets. Compared to a simple amino group, the isopropyl substituent increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. Studies on related 2-alkylamino-1,4-naphthoquinone derivatives have demonstrated that variations in the alkyl chain can impact cytotoxicity. For instance, in a series of 2-hydroxy-3-(aminomethyl)-1,4-naphthoquinone derivatives, the compound with an n-butyl substituted aminomethyl group exhibited the most potent antimalarial activity, highlighting the importance of the alkyl substituent's nature. nih.gov

Importance of the Naphthoquinone Core

The 1,4-naphthoquinone core is the fundamental pharmacophore responsible for the broad spectrum of biological activities observed in this class of compounds. nih.gov Its ability to undergo redox cycling, accepting one or two electrons to form reactive semiquinone and hydroquinone (B1673460) species, is a key aspect of its mechanism of action. scielo.org.conih.gov This process can lead to the generation of reactive oxygen species (ROS), which can induce cellular damage and trigger apoptotic pathways in cancer cells. nih.gov

Furthermore, the quinone structure is an electrophile, making it susceptible to nucleophilic attack from biological macromolecules such as proteins and DNA. This reactivity allows naphthoquinones to interact with and inhibit the function of various cellular targets. scielo.org.co The planarity of the naphthoquinone ring system also facilitates intercalation into DNA, a mechanism that can contribute to its cytotoxic effects.

Effects of Substituent Position and Electronic Properties

The positioning of substituents on the naphthoquinone ring has a profound impact on the molecule's electronic properties and, consequently, its biological activity. The introduction of an amino group at the C-2 position, as in this compound, significantly alters the electron distribution within the ring system.

The electron-donating nature of the amino group influences the redox potential of the quinone, affecting its ability to participate in electron transfer reactions. nih.gov The electronic properties of substituents on the naphthoquinone ring have been shown to correlate with their biological activity. For instance, in a study of 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives, the electronic effects of the substituents on the 2-amino group were found to influence their cytotoxic activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for predicting the activity of novel compounds and for identifying the key molecular features that govern their potency.

Development of Predictive QSAR Models

Several QSAR studies have been conducted on naphthoquinone derivatives to develop predictive models for their anticancer and other biological activities. nih.govnih.govscirp.org These models are typically built using a training set of compounds with known activities and a set of calculated molecular descriptors.

For example, a QSAR study on a series of 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives yielded models with good predictive performance for their cytotoxic activities against various cancer cell lines. nih.gov These models can be used to virtually screen new derivatives and prioritize them for synthesis and biological testing. While a specific QSAR model for this compound is not extensively reported, the principles and methodologies from studies on analogous compounds are directly applicable. The development of such a model would involve synthesizing a series of related compounds with variations in the amino substituent and other positions of the naphthoquinone ring, measuring their biological activity, and then using statistical methods to correlate this activity with various molecular descriptors.

| QSAR Model Application | Key Findings | Reference |

| Cytotoxicity of 2-substituted amino-3-chloro-1,4-naphthoquinones | Good predictive performance for anticancer activity against HepG2, HuCCA-1, A549, and MOLT-3 cell lines. | nih.gov |

| General anticancer activity of 1,4-naphthoquinones | Cytotoxic activities are largely dependent on the hydrophobicity of the compounds. | nih.gov |

| Anticancer activity of benzimidazolyl-retrochalcones | Electronic energy, lipophilicity, chemical softness, and chemical hardness play an important role in inhibiting cancer cell proliferation. | scirp.org |

Identification of Key Molecular Descriptors

A crucial aspect of QSAR modeling is the identification of molecular descriptors that are significantly correlated with the biological activity of interest. These descriptors quantify various aspects of a molecule's physicochemical properties.

For naphthoquinone derivatives, several key molecular descriptors have been identified as being important for their cytotoxic and other biological activities. These often include:

Electronic Descriptors: These descriptors, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), relate to the molecule's ability to donate or accept electrons. They are particularly relevant for naphthoquinones due to their redox-active nature. The electronic properties of substituents have been shown to be critical for the biological activity of aminonaphthoquinones. mdpi.com

Steric Descriptors: These descriptors, such as molar refractivity, quantify the size and shape of the molecule. They are important for understanding how a molecule fits into the binding site of a biological target. mdpi.com

Topological Descriptors: These descriptors are derived from the 2D representation of the molecule and describe its connectivity and branching.

The identification of these key descriptors through QSAR studies provides valuable insights into the mechanism of action of this compound and guides the rational design of new analogs with improved therapeutic profiles.

| Molecular Descriptor | Significance in Naphthoquinone Activity | Example Reference |

| Hydrophobicity (logP) | Influences membrane permeability and cytotoxicity. | nih.gov |

| Half-wave potential (E1/2) | Relates to the redox properties crucial for biological action. | mdpi.com |

| Molar Refractivity (CMR) | A steric parameter that can influence receptor binding. | mdpi.com |

| Electronic Energy (Eelec) | Important for the induction of antitumor activities. | scirp.org |

| Chemical Hardness (η) & Softness (S) | Relate to the stability and reactivity of the molecule. | scirp.org |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bibliomed.org This method is instrumental in understanding how this compound and its analogs interact with biological targets at a molecular level.

Molecular docking simulations have been employed to predict the binding modes and affinities of 1,4-naphthoquinone derivatives with various biological targets. thebioscan.comthebioscan.com These studies reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. For instance, docking studies with 1,4-naphthoquinone derivatives against the polo-box domain (PBD) of Polo-like kinase 1 (Plk1), a protein implicated in cancer, have shown that modifications to the naphthoquinone scaffold can significantly alter binding affinity. bibliomed.orgresearchgate.net While the parent 1,4-naphthoquinone forms a hydrogen bond with Cys133 of Plk1, certain modified derivatives exhibit stronger steric interactions with key residues like Phe133, Asp194, and Glu140, suggesting enhanced inhibitory potential. bibliomed.orgresearchgate.net

The binding energy, a measure of the affinity between a ligand and its target, is a key output of docking simulations. Generally, a binding energy of ≤ -5.0 kcal/mol indicates good binding activity. e-century.us Studies on various naphthoquinone derivatives have reported binding energies well below this threshold for targets like MET and TYK2, which are associated with head and neck squamous cell carcinoma. e-century.us For example, a docking score of -7.5 and a Gibbs free energy (ΔG) of -61.94 kcal/mol were reported for a naphthoquinone derivative targeting the epidermal growth factor receptor (EGFR), indicating a strong binding affinity. thebioscan.com

A significant application of molecular docking is the identification of potential biological targets for a given compound. thebioscan.com By screening a compound against a library of known protein structures, it is possible to identify proteins with which the compound is likely to interact. This approach has been used to predict targets for 1,4-naphthoquinone derivatives in various diseases, including cancer and microbial infections. thebioscan.com

Databases such as SwissTargetPrediction and the Similarity Ensemble Approach (SEA) are often used in conjunction with docking to predict potential targets. e-century.us For instance, in a study on head and neck squamous cell carcinoma, this approach identified 65 overlapping targets for a series of naphthoquinone compounds. e-century.us Subsequent molecular docking analysis confirmed strong binding affinities to key targets within this group. e-century.us Similarly, in silico studies have identified DNA topoisomerase IIα as a potential target for certain 2-amino-1,4-naphthoquinone hybrids, with molecular docking revealing plausible interactions within the ATP-binding domain of the protein. nih.gov

| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1,4-Naphthoquinone | Polo-like kinase 1 (Plk1) | Not specified | Cys133 (hydrogen bond), Gly60, Leu59 (steric) bibliomed.orgresearchgate.net |

| Modified Naphthoquinone (NO11) | Polo-like kinase 1 (Plk1) | -134.73 (Moldock score) | Phe133, Asp194, Glu101, Lys82, Cys133, Glu140 (steric) bibliomed.orgresearchgate.net |

| Naphthoquinone Derivative (N4) | Epidermal Growth Factor Receptor (EGFR) | -7.5 (docking score), -61.94 (ΔG) | MET 318 (hydrogen bond) thebioscan.com |

| Naphthoquinone Derivative (Compound 7) | MET | -10.3 | Not specified e-century.us |

| Naphthoquinone Derivative (Compound 8) | TYK2 | -10 | Not specified e-century.us |

| Arylated 1,4-Naphthoquinone Derivatives | 1W3R | -7.7 to -9.2 | Not specified ijfmr.com |

Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, analyzing the movement of atoms and molecules over time. nih.gov This allows for a more detailed understanding of the binding process and the conformational changes that occur in both the ligand and the target upon binding. nih.gov

MD simulations can be used to study the stability of the ligand-protein complex and to observe how the interactions change over time. tjnpr.org For example, MD simulations of 2-amino-1,4-naphthoquinone derivatives with the human ATP-binding domain of topoisomerase IIα have been performed to evaluate the stability of the predicted binding poses from molecular docking. nih.gov These simulations can reveal subtle conformational changes in the protein that are induced by the ligand, which can be crucial for understanding the mechanism of action. nih.gov

In a study of 1,4-naphthoquinone derivatives targeting acute myeloid leukemia, a 50 ns MD simulation was used to assess the stability of the complex between a compound and the MMP9 protein. nih.gov The results indicated a good binding effect, with favorable van der Waals and electrostatic contributions to the total binding free energy. nih.gov Such simulations provide a more realistic representation of the binding event than static docking alone. nih.gov

In Silico Screening and Virtual Library Design for Novel Derivatives

The insights gained from SAR studies, molecular docking, and MD simulations can be used to design and screen virtual libraries of novel derivatives with potentially improved activity and selectivity. mdpi.com This in silico approach allows for the rapid evaluation of a large number of compounds, prioritizing the most promising candidates for synthesis and biological testing. nih.gov

Quantitative structure-activity relationship (QSAR) models are often developed to predict the biological activity of new compounds based on their chemical structure. brieflands.com These models use statistical methods, such as multiple linear regression and artificial neural networks, to establish a mathematical relationship between the structural features of a molecule and its activity. brieflands.com

Virtual screening can be performed by docking a library of compounds into the active site of a target protein and ranking them based on their predicted binding affinities. e-century.us This approach has been successfully used to identify novel 1,4-naphthoquinone derivatives with potential activity against various diseases. For instance, a virtual screening of the ASINEX database identified 80 compounds with naphthalenone structures as potential agents against head and neck squamous cell carcinoma. e-century.us The design of novel derivatives often involves the introduction of different functional groups to the naphthoquinone scaffold to enhance interactions with the target protein. thebioscan.comnih.gov For example, the addition of amino groups can promote interactions with DNA and proteins, while alkyl chains can improve lipophilicity and bioavailability. thebioscan.com

Future Research Directions and Translational Perspectives for 2 Isopropylamino 1,4 Naphthoquinone

Exploration of Synergistic Effects with Established Bioactive Agents

Future research should explore the potential synergistic effects of 2-Isopropylamino-1,4-naphthoquinone with other established bioactive agents. Naphthoquinone derivatives have been shown to interact with various biological targets, and combining them with other compounds could lead to enhanced efficacy or novel therapeutic strategies. For instance, studies on other 1,4-naphthoquinone (B94277) derivatives have investigated their combined effects with known anticancer drugs, revealing potential for overcoming drug resistance or reducing required dosages. Investigating this compound in combination with agents targeting different cellular pathways could uncover valuable synergistic interactions for further preclinical exploration.

Development of Advanced In Vitro Biological Assays for Deeper Mechanistic Understanding

To gain a more profound understanding of the mechanisms of action of this compound, the development and application of advanced in vitro biological assays are crucial. While standard cytotoxicity assays provide initial data, more sophisticated techniques can elucidate specific molecular interactions. For example, assays such as acridine (B1665455) orange/ethidium bromide (AO/EB) double staining, cell colony formation assays, and Western blotting have been used to investigate the effects of other novel naphthoquinone derivatives on cancer cell lines. nih.gov These methods can reveal details about induced morphological changes, apoptosis, and effects on specific proteins. nih.gov Furthermore, investigating its impact on cellular processes like the cell cycle and the generation of reactive oxygen species (ROS) can provide a more comprehensive picture of its biological activity. nih.govnih.gov The quinone moiety is known to participate in redox cycling, which can lead to oxidative stress, a mechanism that can be explored through specific ROS assays. nih.gov

Rational Design of Next-Generation Naphthoquinone Analogues with Enhanced Specificity

The rational design of new naphthoquinone analogues based on the this compound scaffold is a promising avenue for developing compounds with improved specificity and potency. nih.gov By systematically modifying the structure, researchers can explore structure-activity relationships to identify key functional groups responsible for its biological effects. nih.gov For example, introducing different substituents to the naphthoquinone core can modulate the compound's electronic properties and steric profile, potentially leading to enhanced interactions with specific biological targets. nih.gov This approach has been successfully applied to other naphthoquinone derivatives to develop novel anticancer and antibacterial agents. nih.govrsc.org The synthesis of a series of analogues would allow for a comprehensive evaluation of how structural changes influence bioactivity, selectivity, and other pharmacologically relevant properties. nih.gov

Investigation of Nano-formulation Strategies for Targeted Delivery in Research Models

To improve the delivery and efficacy of this compound in research models, the investigation of nano-formulation strategies is warranted. Nano-formulations can enhance the solubility, stability, and bioavailability of bioactive compounds. nih.gov Various nano-formulation techniques, such as thin-film hydration, emulsification, and nanoprecipitation, could be explored to encapsulate this compound. nih.gov These formulations can be designed for targeted delivery to specific cells or tissues, potentially increasing the compound's effectiveness while minimizing off-target effects in experimental systems. nih.gov This approach is particularly relevant for compounds like naphthoquinones, which may have limitations in terms of their physicochemical properties. nih.gov

Integration of Multi-Omics Data in Compound Characterization

A comprehensive characterization of the biological effects of this compound can be achieved through the integration of multi-omics data. nih.gov This approach involves combining data from genomics, transcriptomics, proteomics, and metabolomics to obtain a holistic view of the cellular response to the compound. nih.gov By analyzing how this compound affects gene expression, protein levels, and metabolic pathways, researchers can identify novel biological targets and gain deeper insights into its mechanism of action. nih.govnih.gov Publicly available databases such as The Cancer Genome Atlas (TCGA) provide a wealth of multi-omics data that can be used for comparative analyses. nih.gov This integrative approach can help to build a comprehensive molecular profile of the compound's activity.

Development of Novel Synthetic Routes for Sustainable Production

To ensure a reliable and environmentally friendly supply of this compound for research purposes, the development of novel and sustainable synthetic routes is essential. Traditional synthetic methods can sometimes involve harsh reagents and produce significant waste. Microwave-assisted synthesis has been successfully employed for the synthesis of other 2-substituted-1,4-naphthoquinone derivatives, offering a more sustainable alternative with often moderate to excellent yields. nih.gov Exploring enzymatic or biocatalytic approaches, which have been used for the synthesis of other naphthoquinone derivatives, could also lead to greener and more efficient production methods. nih.gov Additionally, developing one-pot synthesis procedures or utilizing more benign solvents and catalysts would contribute to the sustainable production of this compound for ongoing and future research. Research into methods for producing the precursor, 2-hydroxy-1,4-naphthoquinone (B1674593), in high yield and purity using catalysts like vanadium in aqueous solutions also points towards more sustainable chemical manufacturing. google.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.